(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound features a benzamide moiety linked to a substituted benzo[d]thiazole core. Key structural attributes include:
- Z-configuration: Stabilized by steric and electronic effects, critical for spatial orientation and intermolecular interactions.
- Substituents: A dimethylamino group at the benzamide’s para position and a methylsulfonyl group at the 6-position of the benzo[d]thiazole ring. These groups influence electronic properties (e.g., electron-donating dimethylamino vs. electron-withdrawing methylsulfonyl) and solubility.
- Synthesis: Likely derived from hydrazide or isothiocyanate precursors, analogous to methods in , involving nucleophilic additions and cyclization .
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-20(2)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGAHBSRZUREPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a thiazole ring and a sulfonyl group, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole ring | Contributes to biological activity through interaction with various enzymes and receptors. |
| Methylsulfonyl group | Enhances solubility and reactivity, potentially increasing binding affinity to biological targets. |
| Dimethylamino group | May influence pharmacokinetics and bioavailability. |
Biological Activity Overview
Preliminary studies indicate that (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant biological activity, particularly in the following areas:
Case Studies
Several studies have evaluated the biological activity of similar benzothiazole derivatives, providing insights into the potential efficacy of (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide.
-
Study on AChE and MAO-B Inhibition :
A study reported that compounds with similar structures effectively inhibited AChE and MAO-B, supporting the hypothesis that (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit comparable activity . -
Antimalarial Activity :
Research on benzothiazole hydrazones indicated that compounds with similar functionalities showed significant antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species . This suggests a potential avenue for exploring the antimalarial effects of the compound .
The proposed mechanisms by which (Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exert its biological effects include:
- Enzyme Binding : The sulfonyl group may enhance binding affinity to target enzymes like AChE and MAO-B.
- Receptor Interaction : The compound's aromatic system may facilitate interactions with various receptors involved in neurotransmission and cell signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic and Spectral Properties
Key Observations :
- The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives in and , confirming the conserved amide functionality .
- The absence of NH stretches (~3150–3319 cm⁻¹) in the target compound suggests a stabilized thione tautomer, contrasting with tautomerism in triazole-thiones () .
- Dimethylamino groups in the target and Compound 4g exhibit similar NMR shifts (~2.9–3.0 ppm), reflecting localized electron density .
Implications of Structural Similarity (QSAR and Regulatory Context)
- Regulatory Considerations : Close analogs (e.g., DTXSID201117959) may share toxicity profiles, warranting read-across assessments under regulatory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
